N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is an organic compound characterized by a cyclopropyl group attached to an ethyl chain, which is further connected to a cyclohexane ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a cyclization reaction, often involving a Grignard reagent.
Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation, and the amine group is added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing catalysts to enhance reaction efficiency and yield. Common industrial methods include:
Catalytic Hydrogenation: To introduce the amine group.
High-Pressure Reactions: To facilitate the formation of the cyclopropyl group and cyclohexane ring.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, alcohols.
Reduction Products: Secondary amines, hydrocarbons.
Substitution Products: Various substituted amines and cyclohexane derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the cyclohexane ring and methyl substitution.
2-Methylcyclohexanamine: Contains the cyclohexane ring and amine group but lacks the cyclopropyl group.
N-Ethylcyclohexanamine: Similar structure but with an ethyl group instead of the cyclopropyl group.
Uniqueness
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is unique due to the combination of its cyclopropyl group, cyclohexane ring, and methyl substitution, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-9-5-3-4-6-12(9)13-10(2)11-7-8-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
GJXSAVAROOVANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.